molecular formula C7H8ClNO B126167 4-Chloro-2-methoxyaniline CAS No. 93-50-5

4-Chloro-2-methoxyaniline

Cat. No. B126167
CAS RN: 93-50-5
M. Wt: 157.6 g/mol
InChI Key: WOXLPNAOCCIZGP-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxyaniline is a chemical compound that has been the subject of various studies due to its potential applications in pharmaceuticals and materials science. The compound is structurally characterized by the presence of a chloro and a methoxy group attached to an aniline moiety. This structure has been explored in different contexts, such as in the synthesis of antihypertensive agents and in the formation of novel binary organic complexes .

Synthesis Analysis

The synthesis of compounds related to 4-chloro-2-methoxyaniline involves multiple steps, including cyclization, nitration, and chlorination processes. For instance, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was synthesized from 4-methoxyaniline through these steps, with the final product achieving a yield of up to 85% . This indicates that the synthetic route is efficient and suitable for large-scale production. Additionally, the solid-state reaction has been utilized to create a novel binary organic complex involving 4-chloroaniline, showcasing the versatility of reactions involving chloroaniline derivatives .

Molecular Structure Analysis

The molecular structure of compounds containing the 4-chloro-2-methoxyaniline moiety has been extensively studied using various spectroscopic and X-ray diffraction techniques. Single-crystal XRD analysis has confirmed the structures of such compounds, revealing details about bond distances and atomic packing . Furthermore, Density Functional Theory (DFT) and other quantum chemical calculations have been employed to obtain optimized geometries and to study charge distributions within these molecules .

Chemical Reactions Analysis

The reactivity of 4-chloro-2-methoxyaniline derivatives has been investigated through their participation in various chemical reactions. For example, the synthesis of a perchlorate salt of 4-methoxyaniline involved hydrogen bonding interactions, indicating the compound's ability to engage in electrostatic interactions . Additionally, the formation of a molecular complex between 4-chloroaniline and other organic compounds through solid-state reactions demonstrates the potential for these derivatives to undergo complexation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-chloro-2-methoxyaniline derivatives have been characterized through experimental and theoretical studies. Thermochemical studies have provided insights into properties such as heat of fusion and entropy of fusion . Spectroscopic analyses, including FT-IR, FT-Raman, NMR, and UV-Vis, have been used to study vibrational modes, electronic transitions, and molecular stability . The optical properties, such as transmittance efficiency and band gap, have also been investigated, revealing the potential of these compounds in electro-optical applications . Additionally, the nonlinear optical (NLO) properties of these compounds have been explored, with some derivatives exhibiting significant hyperpolarizability, suggesting their use in NLO devices .

Scientific Research Applications

Environmental Treatment and Analysis

4-Chloro-2-methoxyaniline, as an aniline derivative, has significance in environmental treatment and analysis. Chaturvedi and Katoch (2020) investigated the degradation of methoxyanilines, including 4-methoxyaniline, using Fenton-like oxidation. This method used laterite soil as an alternative source of iron for treating wastewater containing toxic chemicals like methoxyanilines, which have high toxicity and carcinogenic properties (Chaturvedi & Katoch, 2020).

Chemical Synthesis and Characterization

4-Chloro-2-methoxyaniline is used in various chemical syntheses. Zhao, Lei, and Guo (2017) synthesized 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline, highlighting its role as a precursor in chemical reactions. This synthesis involved cyclization, nitrification, and chlorination steps (Zhao, Lei, & Guo, 2017).

Soil Metabolism Studies

Studies on soil metabolism provide insights into the environmental fate of 4-Chloro-2-methoxyaniline. Briggs and Ogilvie (1971) researched the metabolism of 3-Chloro-4-methoxyaniline in soil, showing its conversion to various compounds, likely via a free radical mechanism. This research offers crucial information on the environmental degradation pathways of such compounds (Briggs & Ogilvie, 1971).

Crystallography and Molecular Structure Analysis

The molecular structure and crystallography of compounds derived from 4-Chloro-2-methoxyaniline have been studied. Ren, Ding, and Jian (2008) reported on the preparation and structure of N-(4-Chlorobenzylidene)-4-methoxyaniline, providing insights into its planar molecular structure (Ren, Ding, & Jian, 2008).

Antimicrobial Activities

4-Chloro-2-methoxyaniline has been explored for its antimicrobial properties. Obaleye et al. (2016) synthesized a Zinc(II) complex with 4-Methoxyaniline and assessed its antimicrobial activities, demonstrating its potential in the development of new antimicrobial agents (Obaleye et al., 2016).

Materials Science and Nanotechnology

The application of 4-Chloro-2-methoxyaniline in materials science and nanotechnology is also notable. Kausar (2018) studied a polyurethane/poly(2-chloro-5-methoxyaniline) nanocomposite system, revealing its enhanced thermal stability and potential for corrosion protection in novel material applications (Kausar, 2018).

Safety And Hazards

4-Chloro-2-methoxyaniline is classified as a hazardous substance . It is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects . Safety precautions include avoiding breathing dust, using only outdoors or in a well-ventilated area, and wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

4-chloro-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8ClNO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXLPNAOCCIZGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5059088
Record name Benzenamine, 4-chloro-2-methoxy-
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Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Chloro-2-methoxyaniline

CAS RN

93-50-5
Record name 4-Chloro-2-methoxybenzenamine
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Record name Benzenamine, 4-chloro-2-methoxy-
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Record name Benzenamine, 4-chloro-2-methoxy-
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Record name Benzenamine, 4-chloro-2-methoxy-
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Record name 4-chloro-o-anisidine
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Record name 4-Chloro-2-methoxyaniline
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Synthesis routes and methods I

Procedure details

4-Chloro-2-methoxynitrobenzene (2.8 g, 14.9 mmol) was dissolved in MeOH (110 mL), then 5% platinum on carbon (0.61 g) was added and the reaction stirred under a H2 balloon for 4 hours. The reaction was then filtered through diatomaceous earth (Celite®) and concentrated under vacuum, giving the product (2.3 g, 100%) as syrup that slowly solidified. MS (DCI) m/e 158 & 160 (M+H)+; 1H NMR (300 MHz, DMSO-d6) δ 6.83 (d, J=2.4 Hz, 1H), 6.71 (dd, J=8.5, 2.4 Hz, 1H), 6.63 (d, J=8.5 Hz, 1H), 5.27 (v br s, 2H), 3.77 (s, 3H).
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
0.61 g
Type
catalyst
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

A mixture of 5-chloro-2-nitroanisole (1.0 g, Sigma-Aldrich), ammonium formate (3.36 g, Alfa-Aesar) and 10% platinum on carbon (100 mg) in MeOH (10 mL) was heated to reflux for 45 minutes then cooled to room temperature and filtered through celite, washing with MeOH. The filtrates were concentrated and the residue was dissolved in EtOAc and water. The organics were dried (MgSO4) and concentrated to a brown oil. The material was absorbed onto silica and columned eluting ethyl acetate/heptane mixtures to give the product as a brown oil. Yield: 0.7 g. 1H NMR (400 MHz, CDCl3): δ 6.72-6.78 (2H, m, ArH), 6.58-6.62 (1H, m, ArH), 3.83 (3H, s, OMe).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
MS Mayadeo, SS Purohit, SH Hussain - Journal of the Indian …, 1982 - inis.iaea.org
… The new Schiff base, 2-hydroxy-1-naphthalidene-4'-chloro-2'-methoxyaniline has been selected to study a correlation, if any, between the stability constants and the ionic potentials of …
Number of citations: 0 inis.iaea.org
FS Tanaka, RG Wien - Journal of Agricultural and Food Chemistry, 1979 - ACS Publications
… and Co., standard V was synthesized according to the method reported by Crosby and Tang (1969), and standard VIII was synthesized by RE Kadunce from 4-chloro-2-methoxyaniline (…
Number of citations: 17 pubs.acs.org
F Bell - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
… Towards the end of the distillation there was obtained a small amount of 5-bromo-4chloro-2-methoxyaniline, which crystallised from ethanol in scales, mp 110" (Found : C, 35-8; H, 3-2. C…
Number of citations: 1 pubs.rsc.org
D Ginsburg - Journal of the American Chemical Society, 1951 - ACS Publications
… of sodium hydroxide in ethylene glycol to 4-chloro-2-methoxyaniline which was purified by … solution of 4chloro-2-methoxyaniline (4 g.) in a mixture of sulfuric acid (4.5 ml.), water (12.5 ml.…
Number of citations: 32 pubs.acs.org
D Martínez-López, A Babalhavaeji… - Beilstein …, 2019 - beilstein-journals.org
… For this purpose, 4-chloro-2-methoxyaniline (2.5 mmol, 400 mg) was dissolved in acetic acid. Boric acid (2.11 mmol, 135 mg) was added to the reaction mixture. Then, sodium perborate …
Number of citations: 5 www.beilstein-journals.org
MTM Tulp, O Hutzinger - Biomedical Mass Spectrometry, 1978 - Wiley Online Library
The methyl ethers of a number of hydroxylated (poly)chlorodibenzo‐p‐dioxins, chlorodibenzofurans, chlorodiphenyl ethers and chloronaphthalenes, representing all different hydroxy …
Number of citations: 55 onlinelibrary.wiley.com
K Alexander, LS Hafner… - Journal of the American …, 1951 - ACS Publications
… of sodium hydroxide in ethylene glycol to 4-chloro-2-methoxyaniline which was purified by … solution of 4chloro-2-methoxyaniline (4 g.) in a mixture of sulfuric acid (4.5 ml.), water (12.5 ml.…
Number of citations: 18 pubs.acs.org
H ISHI, T SUGIURA, K KOGUSURI… - Chemical and …, 1991 - jstage.jst.go.jp
… of 4-ch1oro-2-methoxybenzoic acid (15) with diphenylphosphorylazide (DPPA), followed by treatment with ethanol gave the carbamate (16), which was led to 4-chloro-2-methoxyaniline …
Number of citations: 8 www.jstage.jst.go.jp
S Srivastava, PH Ruane, JP Toscano… - Journal of the …, 2000 - ACS Publications
… In this case a mixture of N-methyl-4-chloro-2-methoxyaniline 31 and its isomer, N-methyl-4-methoxy-2-chloroaniline 24, is obtained. The latter is the result of initial attack of MeOH on the …
Number of citations: 86 pubs.acs.org
M Chan, FS Lao, PJ Chu, J Shpigelman… - Journal of medicinal …, 2019 - ACS Publications
… Compound 5 was synthesized using 4-chloro-2-methoxyaniline (2c, 142.84 mg, 0.92 mmol) and 4-ethoxybenzenesulfonyl chloride (3a,100 mg, 0.46 mmol) as tan solid (100 mg, yield = …
Number of citations: 7 pubs.acs.org

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